Product packaging for 1,2-dimethyl-1H-indole-3-sulfonamide(Cat. No.:)

1,2-dimethyl-1H-indole-3-sulfonamide

Cat. No.: B12825983
M. Wt: 224.28 g/mol
InChI Key: ZVNGARBMYKQLJE-UHFFFAOYSA-N
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Description

1,2-dimethyl-1H-indole-3-sulfonamide is a useful research compound. Its molecular formula is C10H12N2O2S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2S B12825983 1,2-dimethyl-1H-indole-3-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

1,2-dimethylindole-3-sulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-7-10(15(11,13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3,(H2,11,13,14)

InChI Key

ZVNGARBMYKQLJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)N

Origin of Product

United States

The Enduring Significance of the Indole Scaffold in Rational Drug Design

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its prevalence in a vast number of natural products, including alkaloids and the essential amino acid tryptophan, has long signaled its biological importance. nih.govnih.gov This has spurred extensive research into indole-containing compounds, revealing their capacity to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. nih.govacs.org

The structural versatility of the indole ring system allows for substitutions at various positions, enabling the fine-tuning of its steric and electronic properties to achieve desired biological effects. acs.org This adaptability has been harnessed in the development of numerous approved drugs targeting a range of conditions, from inflammation and cancer to neurological disorders. nih.govacs.org The ability of the indole scaffold to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules like enzymes and receptors, underpins its success in drug development. rsc.org Consequently, indole derivatives continue to be a focal point for the design of new therapeutic agents. acs.orgrsc.org

The Sulfonamide Moiety: a Cornerstone of Bioactive Chemical Entities

The sulfonamide functional group (-SO₂NH₂) is another cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. ajchem-b.comajchem-b.com Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this moiety has been integral to the development of sulfa drugs. acs.org Beyond their well-established antimicrobial effects, sulfonamides exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antiviral, and diuretic properties. ajchem-b.comacs.org

The therapeutic versatility of the sulfonamide group stems from its ability to act as a key pharmacophore, engaging in crucial hydrogen bond interactions with biological targets. acs.org Its chemical stability and the relative ease with which it can be incorporated into diverse molecular frameworks have made it a favored component in the design of new bioactive compounds. researchgate.net The inclusion of a sulfonamide moiety can significantly influence the physicochemical properties of a molecule, such as its acidity and solubility, which are critical for pharmacokinetic and pharmacodynamic profiles. nih.gov

A Glimpse into the Research Trajectories of Indole 3 Sulfonamides

The strategic combination of the indole (B1671886) nucleus and the sulfonamide group has given rise to the class of indole-3-sulfonamide derivatives, which have been the subject of focused research. A significant area of investigation for these compounds has been their activity as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. nih.gov Certain isoforms of carbonic anhydrase are overexpressed in tumors, making them attractive targets for anticancer drug development. nih.gov Studies have shown that novel indole-3-sulfonamide derivatives can exhibit inhibitory activity against these tumor-associated carbonic anhydrase isoforms. nih.govchemscene.com

Furthermore, the indole-sulfonamide scaffold has been explored for its potential in treating other diseases. Research has been conducted on the anticancer and antimalarial activities of various indole-sulfonamide derivatives. nih.govacs.org For instance, libraries of these compounds have been synthesized and screened for their cytotoxic effects against different cancer cell lines and for their ability to inhibit the growth of the malaria parasite, Plasmodium falciparum. nih.govacs.org These studies often involve the synthesis of a series of analogs to establish structure-activity relationships (SAR), which are crucial for the rational design of more potent and selective agents. nih.gov

The Untapped Potential of 1,2 Dimethyl 1h Indole 3 Sulfonamide

Classical and Contemporary Synthetic Routes to Indole-3-sulfonamide Core Structures

The synthesis of the indole-3-sulfonamide core is a foundational step in accessing a wide array of functionalized derivatives. Over the years, both classical multistep procedures and modern one-pot or cascade reactions have been developed to construct this important pharmacophore.

Multistep Synthesis via N-Alkylation and Chlorosulfonation Reactions

A traditional and widely employed method for the synthesis of N-substituted indole-3-sulfonamides involves a sequential process of N-alkylation followed by chlorosulfonation and subsequent amination. This approach allows for the systematic introduction of substituents at the N1 position of the indole ring.

The initial step typically involves the deprotonation of the indole nitrogen using a suitable base, such as sodium hydride (NaH), followed by reaction with an alkylating agent. acs.org For instance, the N-methylation of an indole can be achieved using dimethyl carbonate in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO). st-andrews.ac.uk

Following N-alkylation, the crucial C3-sulfonylation is often accomplished through an electrophilic substitution reaction using a chlorosulfonating agent. A common reagent for this transformation is chlorosulfonic acid (ClSO3H). The resulting indole-3-sulfonyl chloride is a versatile intermediate that can then be reacted with a variety of amines to furnish the desired sulfonamides. A series of indole-3-sulfonamide-heteroaryl hybrids have been synthesized using a multistep approach that includes N-alkylation, chlorosulfonation, amination, reduction, and amidation. acs.org

A representative reaction scheme is depicted below:

Scheme 1: Classical Multistep Synthesis of N-Alkylated Indole-3-sulfonamides

One-Pot and Cascade Reactions for Indole-Sulfonamide Formation

To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot and cascade reactions have emerged as powerful alternatives to traditional multistep synthesis. These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, often without the isolation of intermediates.

One notable one-pot method for the synthesis of indole-3-sulfonamides utilizes the Burgess reagent, a mild and selective sulfonating agent. Current time information in Denbighshire, GB. This approach allows for the direct conversion of indoles to their corresponding sulfonamides in a single step under microwave irradiation, often facilitated by a Lewis acid. Current time information in Denbighshire, GB.

Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a domino fashion, have also been developed for the synthesis of complex indole derivatives. acs.orgacs.org For instance, a palladium-catalyzed tandem reaction of 2-alkynyl arylazides with sulfonic acids has been reported for the efficient synthesis of 1H-indole-3-sulfonates. thieme-connect.com While not directly yielding sulfonamides, the resulting sulfonates are valuable precursors.

More recently, a copper-catalyzed three-component reaction of arylboronic acids, nitroarenes, and potassium pyrosulfite (K2S2O5) has been developed for the synthesis of sulfonamides, showcasing a novel approach to forming the sulfonamide bond. rsc.org

Regioselective Synthesis of this compound

The synthesis of the specifically substituted this compound requires precise control over the regioselectivity of the substitution on the indole nucleus. This involves strategic introduction of methyl groups at the N1 and C2 positions, in addition to the sulfonamide group at the C3 position.

Strategies for Control of Substitution Patterns on the Indole Nucleus

The inherent reactivity of the indole ring dictates its substitution patterns. The C3 position is the most nucleophilic and prone to electrophilic attack. acs.org Therefore, direct sulfonylation of an unsubstituted indole will predominantly occur at this position. The C2 position is the next most reactive site, while the N1 position can be readily deprotonated and alkylated.

To achieve a specific substitution pattern, a combination of directing groups, protecting groups, and regioselective reactions is often necessary. For instance, the N1 position can be protected with a suitable group to prevent its reaction during subsequent electrophilic substitutions at the carbon positions. After the desired substitutions are achieved, the protecting group can be removed.

Specific Approaches for Methylation at N1 and C2 of the Indole Ring

The synthesis of the 1,2-dimethylindole (B146781) scaffold is a critical precursor for the target molecule. N-methylation is typically straightforward, as described in section 2.1.1. C2-methylation, however, can be more challenging.

One approach involves starting with a pre-functionalized indole, such as 2-methylindole. This commercially available starting material can then be N-methylated and subsequently C3-sulfonylated.

Alternatively, de novo indole synthesis methods can be employed to construct the 1,2-dimethylindole core. The Fischer indole synthesis, for example, can be adapted to produce 1,2-dimethylindole from the appropriate phenylhydrazine (B124118) and ketone precursors.

Recent advances in C-H activation and functionalization offer more direct routes. For example, B(C6F5)3 has been used as a catalyst for the direct C3-alkylation of indoles, and this methodology has been extended to access highly substituted indoles, including those with substituents at the C2 position. acs.orgacs.org A study demonstrated the transfer of a secondary alkyl group to the C3-position of 1,2-dimethylindole, highlighting the feasibility of functionalizing this pre-formed scaffold. acs.org

Novel Catalyst Systems in Indole-Sulfonamide Synthesis

The development of novel catalyst systems has significantly advanced the synthesis of sulfonamides, including those based on the indole scaffold. These catalysts often offer improved efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Transition metal catalysts, particularly those based on palladium, copper, and iron, have been extensively explored. Palladium catalysts are effective in cross-coupling reactions to form C-N and C-S bonds, which are crucial for constructing sulfonamides. rsc.org Copper-catalyzed reactions have also emerged as a powerful tool for sulfonamide synthesis, including three-component reactions that assemble the final product from simple starting materials. rsc.org

Organocatalysis has also made significant contributions. For example, the use of DABCO or DBU as catalysts for the N-methylation of indoles with dimethyl carbonate provides a metal-free alternative. st-andrews.ac.uk More recently, photocatalytic methods have been developed for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates, offering a novel and powerful strategy for diversifying sulfonamide structures under mild conditions.

The table below summarizes some of the catalyst systems and their applications in the synthesis of indole and sulfonamide derivatives.

Catalyst SystemReaction TypeApplicationReference
Lewis Acids (e.g., Sc(OTf)3)One-pot sulfonylationSynthesis of indole-3-sulfonamides using Burgess reagent Current time information in Denbighshire, GB.
DABCO / DBUN-methylationN-methylation of indoles with dimethyl carbonate st-andrews.ac.uk
B(C6F5)3C3-alkylationDirect C3-alkylation of indoles acs.orgacs.org
Palladium catalystsCross-coupling / Tandem reactionsSynthesis of indole-3-sulfonates and sulfonamides thieme-connect.comrsc.org
Copper catalystsThree-component reactionsSynthesis of sulfonamides from arylboronic acids and nitroarenes rsc.org
Organo-photocatalysts (e.g., 5CzBN)Photocatalytic functionalizationLate-stage functionalization of sulfonamides

Metal-Catalyzed Coupling Reactions for Sulfonamide Formation

Metal-catalyzed cross-coupling reactions represent a powerful tool for the construction of C-N bonds, a key step in the formation of sulfonamides. Palladium and copper-based catalytic systems are among the most widely used for this purpose. nist.gov

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be adapted for the synthesis of sulfonamides. google.com This typically involves the coupling of an aryl halide or triflate with a sulfonamide in the presence of a palladium catalyst and a suitable ligand. In the context of synthesizing indole-3-sulfonamides, this could involve the reaction of a 3-haloindole derivative with a sulfonamide. A plausible route to this compound could start from a 3-halo-1,2-dimethyl-1H-indole, which would then be coupled with a source of ammonia (B1221849) or a protected sulfonamide under palladium catalysis. The versatility of palladium catalysis allows for a broad range of functional groups to be tolerated on both the indole and sulfonamide components. researchgate.net

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide an alternative and often more economical approach for N-arylation. mdpi.com These reactions can be used to form the N-S bond of the sulfonamide. For the synthesis of this compound, a potential strategy involves the reaction of 1,2-dimethyl-1H-indole with a sulfamoyl chloride in the presence of a copper catalyst. nist.gov More advanced one-pot syntheses have been developed where multi-substituted indoles are formed through sequential copper-catalyzed reactions. nist.govuni.lu For instance, a one-pot synthesis of indole-3-carboxylic esters has been achieved through copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling reactions. nist.gov

A general representation for the final step in the synthesis of this compound could involve the reaction of 1,2-dimethyl-1H-indole-3-sulfonyl chloride with ammonia, as depicted in the following reaction scheme:

Reaction Scheme for the Synthesis of this compound

It is important to note that this represents a plausible final step, and the synthesis of the precursor, 1,2-dimethyl-1H-indole-3-sulfonyl chloride, would be a preceding step.

The following table summarizes representative metal-catalyzed methods applicable to the synthesis of indole sulfonamides.

Catalyst SystemReactantsGeneral ConditionsReference
Palladium(II) acetate (B1210297) / Ligand3-Haloindole, SulfonamideBase, Inert Solvent, Heat researchgate.net
Copper(I) iodide / LigandIndole, Sulfonyl ChlorideBase, Solvent (e.g., DMF), Heat mdpi.com
Copper(II) acetate / AdditiveArylboronic acid, EnamineOxidant, Base, DMF/DMSO, Heat nist.gov

Environmentally Benign Synthetic Protocols for Sulfonamides

In recent years, the development of environmentally friendly or "green" synthetic methods has become a major focus in chemical research. For sulfonamide synthesis, this has led to protocols that utilize less hazardous solvents, reduce waste, and operate under milder conditions. mdpi.comrsc.org

One significant advancement is the use of water as a solvent for chemical reactions. rsc.orgclockss.org The synthesis of sulfonamides has been successfully carried out in aqueous media, often under dynamic pH control, which can simplify the workup and purification process. rsc.org These methods typically involve the reaction of an amino compound with an arylsulfonyl chloride. rsc.org The use of water as a solvent is not only environmentally friendly but can also lead to high yields and purity of the final product without the need for extensive purification. rsc.org

Catalyst-free and solvent-free reaction conditions are other hallmarks of green chemistry. mdpi.com Some sulfonamide syntheses can be performed by simply mixing the reactants, sometimes with a solid support or a base, and heating the mixture. mdpi.com This approach minimizes waste and avoids the use of potentially toxic organic solvents. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. researchgate.net

The table below highlights some environmentally benign approaches for sulfonamide synthesis.

MethodKey FeaturesTypical ReactantsReference
Aqueous SynthesisWater as solvent, dynamic pH controlAmino compounds, Arylsulfonyl chlorides rsc.org
Solvent-Free ReactionNeat reaction, may use a baseAmines, Arylsulfonyl chlorides mdpi.com
Microwave-Assisted SynthesisRapid heating, reduced reaction timesSulfonic acids or their salts, Amines researchgate.net

Purification and Spectroscopic Characterization Techniques for Indole-3-sulfonamides

The purification of the synthesized this compound and its analogs is a critical step to ensure the removal of unreacted starting materials, catalysts, and by-products. Common purification techniques include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. google.com The choice of solvent is crucial and is often determined empirically. For indole derivatives, a mixture of solvents, such as methanol (B129727) and water, can be effective. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to allow for the formation of pure crystals.

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase. nih.gov For indole-3-sulfonamides, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent is adjusted to achieve optimal separation.

Once purified, the structural elucidation and confirmation of the identity of this compound are carried out using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the aromatic protons on the indole ring, singlets for the two methyl groups (N-CH₃ and C2-CH₃), and a signal for the sulfonamide NH₂ protons. rsc.org The chemical shifts of the indole protons would be in the aromatic region (typically δ 7-8 ppm). The N-methyl and C2-methyl protons would likely appear as sharp singlets at around δ 3.7 ppm and δ 2.4 ppm, respectively, based on data for similar structures like 1,2-dimethyl-1H-indole-3-carbaldehyde. rsc.org

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the two methyl carbons, the carbons of the indole ring, and the carbon at the 3-position attached to the sulfonamide group.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₂N₂O₂S), the expected monoisotopic mass is approximately 224.06 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for this compound would include N-H stretching vibrations for the sulfonamide group (typically in the range of 3200-3400 cm⁻¹), C-H stretching for the aromatic and methyl groups, and characteristic S=O stretching bands for the sulfonyl group (usually two bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

The following table provides a summary of the expected spectroscopic data for this compound.

TechniqueExpected Data
¹H NMR Aromatic protons (δ 7-8 ppm), N-CH₃ singlet (~δ 3.7 ppm), C2-CH₃ singlet (~δ 2.4 ppm), NH₂ signal
¹³C NMR Signals for all 10 carbon atoms, including two methyl carbons and eight indole ring carbons
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight (Exact Mass: 224.06)
Infrared (IR) N-H stretches (~3200-3400 cm⁻¹), S=O stretches (~1350 & 1150 cm⁻¹)

Principles of Scaffold Modification in Indole-3-sulfonamide Optimization

The optimization of the indole-3-sulfonamide scaffold is a strategic process aimed at enhancing potency, selectivity, and pharmacokinetic properties. The indole ring itself is highly amenable to chemical modification at various positions, allowing for the introduction of diverse functional groups to fine-tune its interactions with biological targets. nih.gov The core principle of scaffold modification involves a systematic exploration of the chemical space around the indole-3-sulfonamide nucleus. This exploration often follows a "tail approach," where different substituents are appended to the core structure to probe specific regions of a target's binding pocket. nih.gov

Key strategies for modification include:

Substitution on the Indole Ring: Modifications can be made at the N1-position, the C2-position, and on the benzene (B151609) portion of the indole ring (positions C4, C5, C6, and C7). These substitutions can influence the molecule's electronics, sterics, and ability to form hydrogen bonds.

Modification of the Sulfonamide Group: The sulfonamide moiety (-SO₂NHR) itself is a critical pharmacophore. Altering the 'R' group provides a powerful means to modulate biological activity. These substituents can introduce additional points of interaction, such as hydrogen bonds or hydrophobic contacts, and can significantly impact the compound's acidity, polarity, and solubility. nih.gov The polar nature of the sulfonamide group is often leveraged to reduce cytotoxicity and improve aqueous solubility, which are crucial for drug development. nih.gov

Introduction of Linkers: Flexible or rigid linkers can be inserted between the indole scaffold and other functional groups. For instance, attaching aryl or aliphatic sulfonamide groups via a linear alkyl diamine chain has been used to explore different regions of a binding pocket, which can lead to improved antiviral activity and reduced cytotoxicity. nih.gov

The overarching goal of these modifications is to achieve a superior pharmacological profile by systematically adjusting the molecule's properties to achieve optimal interactions with the intended biological target while minimizing off-target effects.

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of this compound derivatives is dictated by the specific structural features of the molecule. The interplay between the indole core, its substituents, and the sulfonamide group determines how the compound interacts with its biological target at a molecular level.

The methyl groups at the N1 and C2 positions of the indole ring play a significant role in defining the pharmacological profile of the molecule.

N1-Methyl Group: The presence of a methyl group on the indole nitrogen (N1) removes the hydrogen bond donor capability of the indole NH group. In cases where this NH group is critical for forming a hydrogen bond with the target protein, N1-methylation can be detrimental to activity. nih.gov Conversely, for some targets, the N1 position can accommodate substituents that may occupy a hydrophobic pocket or provide other favorable interactions. For example, in a series of Mcl-1 inhibitors, structure-activity relationship (SAR) studies focused on modifications of the indole core, including the N1 position, to improve binding affinity. nih.gov Therefore, the impact of the N1-methyl group is highly target-dependent.

C2-Methyl Group: Substitution at the C2 position of the indole ring can significantly influence both potency and selectivity. Compared to isomers with substitution at the C3 position, C2-substituted indoles have been shown to exhibit different binding affinities and functional activities. For instance, in a study on opioid receptor ligands, 2-substituted N-piperidinyl indoles displayed enhanced binding affinity and were potent full agonists, whereas their 3-substituted counterparts were partial agonists. nih.gov Molecular modeling suggested that the C2-substituent allows the molecule to adopt a different orientation within the receptor binding pocket. nih.gov The C2-methyl group in this compound would be expected to influence the molecule's conformation and steric profile, potentially directing its interaction with specific residues in a binding site.

The sulfonamide moiety is a cornerstone of the biological activity of many inhibitors. The nature of the substituent on the sulfonamide nitrogen is a critical determinant of potency and selectivity.

The sulfonamide group can:

Act as a Hydrogen Bond Acceptor/Donor: The SO₂ group provides strong hydrogen bond acceptors, while the NH can act as a donor, enabling crucial interactions within a protein's active site. nih.gov

Modulate Physicochemical Properties: The introduction of a sulfonamide group can increase polarity, which may enhance water solubility and reduce undesirable properties like hERG toxicity. nih.gov Research on indolylarylsulfones as HIV-1 inhibitors showed that introducing terminal sulfonamide groups could significantly decrease cytotoxicity. nih.gov

Achieve Isoform Selectivity: In the context of enzymes like carbonic anhydrases, modifying the "tail" of a benzenesulfonamide (B165840) inhibitor is a key strategy to achieve selective inhibition of different isoforms. acs.org Similarly, for indole-3-sulfonamides, varying the sulfonamide substituent allows for the fine-tuning of interactions to favor binding to one target over another. In a series of cyclooxygenase (COX) inhibitors, the sulfonamide group was identified as an important binding motif for achieving COX-2 selectivity. nih.gov

The table below illustrates how different substituents on a related indole scaffold can influence inhibitory activity.

CompoundR Group on SulfonamideTargetActivity (IC₅₀ or Kᵢ)
Derivative A PhenylAromatase5.2 µM
Derivative B 4-MethoxyphenylAromatase0.7 µM
Derivative C 4-ChlorophenylCarbonic Anhydrase II9.5 µM
Derivative D 3,4-DichlorophenylCarbonic Anhydrase II7.7 µM

This table is a representative example based on data from related indole-sulfonamide studies and is for illustrative purposes. nih.govnih.gov

Understanding the three-dimensional structure and key interaction features of a molecule is essential for rational drug design.

Pharmacophore Generation: A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. These features include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, arranged in a specific 3D geometry. For indole-sulfonamide derivatives, a pharmacophore model might include the indole NH (if unsubstituted) or aromatic ring, the sulfonamide oxygen atoms (as hydrogen bond acceptors), and specific hydrophobic or aromatic features from substituents. nih.govmdpi.com Such models are developed by analyzing a set of active compounds and are crucial for virtual screening to identify new potential inhibitors and for guiding the design of more potent analogs. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-3-sulfonamides

QSAR is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com It is a powerful tool for optimizing lead compounds and predicting the activity of newly designed molecules. nih.govnih.gov

The development of a robust QSAR model is a multi-step process.

Model Development:

Data Set Preparation: A series of indole-3-sulfonamide derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the chemical structure, such as:

Steric properties: (e.g., molecular volume, surface area)

Electronic properties: (e.g., partial charges, dipole moment, electronegativity) nih.govacs.org

Hydrophobic properties: (e.g., LogP)

Topological properties: (Describing molecular connectivity)

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. acs.orgeurjchem.com For example, a QSAR study on indole-sulfonamide derivatives as anticancer agents found that descriptors related to mass, polarizability, and van der Waals volume were key in predicting activity against different cell lines. nih.govacs.org

Model Validation: Validation is a critical step to ensure that the QSAR model is robust and has predictive power for new compounds. It is not sufficient to just have a good statistical fit for the training data. nih.gov

Internal Validation: Techniques like Leave-One-Out cross-validation (q²) are used to assess the model's internal stability. A high q² value (typically > 0.5) is considered an indicator of good robustness. eurjchem.com

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The coefficient of determination for the test set (R²_ext) is a key metric, with a value > 0.6 generally considered acceptable. nih.gov

Y-Scrambling: This test involves randomly shuffling the biological activity data to ensure that the original correlation was not due to chance.

The table below summarizes statistical parameters from a hypothetical QSAR model for a series of indole derivatives.

Statistical ParameterValueInterpretation
(Coefficient of Determination)0.94High correlation for the training set
(Cross-validated R²)0.86Good internal model robustness
R²_ext (External Validation R²)0.74Good predictive power for new compounds

This table represents typical validation metrics for a predictive QSAR model. ijpsr.comeurjchem.com

A well-validated QSAR model can provide valuable insights into the SAR of indole-3-sulfonamides and guide the rational design of new derivatives with enhanced biological efficacy. researchgate.net

Identification of Critical Molecular Descriptors Governing Activity (e.g., mass, charge, polarizability, van der Waals volume, electronegativity)

The biological activity of indole-sulfonamide derivatives is governed by a range of specific and quantifiable physicochemical properties. Through Quantitative Structure-Activity Relationship (QSAR) modeling, researchers have identified several key molecular descriptors that are critical in determining the efficacy of these compounds. nih.gov A comprehensive analysis of a library of indole-sulfonamide derivatives has revealed that the primary properties influencing their anticancer and antimalarial activities are mass, charge distribution, polarizability, van der Waals volume, and electronegativity. nih.gov

These descriptors are fundamental to understanding how the molecule interacts with its biological target. For instance, mass and van der Waals volume relate to the size and shape of the molecule, which are crucial for fitting into the binding site of a target protein. The charge distribution and electronegativity of the atoms within the molecule dictate the electrostatic and hydrogen bonding interactions, which are often essential for high-affinity binding. Polarizability affects the molecule's ability to form induced dipoles, influencing its interaction with nonpolar regions of the target. nih.gov

The successful construction of QSAR models based on these descriptors provides a predictive framework for the biological activity of novel, related compounds. nih.gov These models establish a mathematical link between the chemical structure and biological function, allowing for the in silico screening and prioritization of compounds before their synthesis.

Rational Design of this compound Analogs with Enhanced Biological Profiles

The rational design of new analogs of this compound is guided by the structure-activity relationship (SAR) data and the critical molecular descriptors identified through QSAR modeling. nih.gov The goal is to systematically modify the parent structure to optimize its interactions with a biological target, thereby enhancing its potency and selectivity. mdpi.com This process often involves a strategy known as the "tail approach," where a known pharmacophore—in this case, the aryl sulfonamide group responsible for primary binding—is chemically linked to a "tail" that can be modified to fine-tune the compound's properties. mdpi.com

By leveraging QSAR models, it is possible to predict the activity of virtual compounds, guiding the synthesis of only the most promising candidates. nih.gov For example, a QSAR study on a series of indole-sulfonamides led to the design of 22 new virtual compounds, with predictions highlighting a subset with potentially superior anticancer and antimalarial activities. nih.gov

Key strategies in the rational design of these analogs include:

Substitution on the Aromatic Rings: Introducing different functional groups onto the indole ring or an attached aryl group can significantly alter the electronic and steric properties of the molecule. For example, the introduction of electron-withdrawing groups like trifluoromethyl (CF₃), chloro (Cl), and nitro (NO₂) or electron-donating groups like methoxy (B1213986) (OCH₃) has been shown to be a successful strategy in modulating the biological activity of related indole sulfonamides. nih.gov

Isomeric Position: The position of substituents on the aromatic rings is critical. Moving a substituent from the para- to the meta-position, for example, can drastically alter the binding affinity and selectivity profile of the compound against different biological targets. mdpi.com

The following table illustrates how specific structural modifications on a generalized indole-sulfonamide scaffold, based on findings from related compound series, are used to enhance biological profiles.

Scaffold Modification StrategyExample Substituent/ChangeRationale for DesignPredicted or Observed Outcome
Introduction of Electron-Withdrawing Groups on an Aryl Tail-CF₃, -Cl, -NO₂Alters the electronic properties (charge, electronegativity) of the molecule to enhance interactions with the target protein. nih.govIncreased anticancer activity observed in hydroxyl-bearing bis-indole derivatives. nih.gov
Introduction of Electron-Donating Groups on an Aryl Tail-OCH₃Modifies molecular descriptors such as charge and polarizability to improve binding affinity. nih.govPotent antimalarial activity observed in a non-hydroxyl-containing bis-indole derivative. nih.gov
Alteration of Substituent PositionMoving a sulfonamido moiety from para- to meta-positionChanges the geometry and vector of key interacting groups to better fit the topology of the enzyme's active site. mdpi.comMaintained potent inhibition for one target (CA XII) while reducing activity against others, thereby improving selectivity. mdpi.com
Modification of Linker LengthShortening the distance between the pharmacophore and a tail groupOptimizes the molecule's ability to span the distance between different binding pockets or interaction points within the active site. mdpi.comResulted in a significant increase in inhibitory potency against target enzymes. mdpi.com

This structured approach, combining computational prediction with targeted synthesis, allows for the efficient development of new this compound analogs with potentially superior and more selective biological activities. nih.govmdpi.com

Computational Docking Studies for Ligand-Target Interaction Profiling

Computational docking is a key method used to predict the binding orientation and affinity of a small molecule to its protein target. acs.org This approach provides insights into the molecular recognition process, guiding the design of more potent and selective inhibitors.

Molecular docking studies have been instrumental in evaluating the binding potential of indole sulfonamide derivatives against various biological targets implicated in disease.

Aromatase: Aromatase (CYP19A1) is a crucial enzyme in estrogen biosynthesis, making it a key target in hormone-dependent breast cancer. sciforum.netfrontiersin.orgnih.gov Docking studies have shown that indole sulfonamide derivatives can efficiently bind within the active site of aromatase. sciforum.netnih.gov The indole nucleus often interacts with the heme group of the enzyme, a critical component for its catalytic activity. sciforum.net Studies on various indole-based sulfonamides revealed binding affinities and inhibitory constants (IC₅₀) in the sub-micromolar to micromolar range, suggesting a competitive mode of inhibition where they occupy the same binding site as the natural substrate, androstenedione. researchgate.netnih.gov For instance, certain phenoxy analogs with a methoxy group demonstrated potent sub-micromolar IC₅₀ values of 0.7 and 0.8 µM. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes involved in processes like pH regulation and electrolyte secretion. cu.edu.eg The sulfonamide moiety is a classic pharmacophore for CA inhibitors, coordinating with the zinc ion in the active site. cu.edu.eg Indole-3-sulfonamide derivatives have been evaluated against several human (h) CA isoforms, including hCA I, II, IX, and XII. nih.gov Some derivatives show selective inhibition, with one compound (6l) being most active against hCA II with a Ki value of 7.7 µM. nih.gov Other 2-oxindole benzenesulfonamide conjugates have also shown promising and selective activity against hCA I, II, and IX, with Ki values as low as 3.0 nM against hCA II and 13.9 nM against hCA IX for one derivative. cu.edu.eg

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division, making it a major target for anticancer drugs. nih.govmdpi.com Docking studies indicate that indole sulfonamide derivatives can bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule assembly. rsc.orgnih.gov This binding is predicted to interfere with the normal dynamics of microtubule polymerization and depolymerization.

Proteases: Molecular docking has also been used to assess the interaction of indole-based sulfonamides with proteases. For example, studies on the main protease (3CLpro) of SARS-CoV-2 revealed that some indole sulfonamide derivatives had a high binding affinity, with one compound showing a binding energy score of -8.12 kcal/mol and a predicted inhibition constant of 1.11 µM. researchgate.net

Target ProteinCompound ClassKey Finding (Binding Affinity/IC₅₀/Ki)Reference
AromataseIndole Aryl SulfonamidesIC₅₀ values in the range of 0.16-0.75 μM for the most active compounds. sciforum.net sciforum.net
AromatasePhenoxy Indole SulfonamidesIC₅₀ values of 0.7 and 0.8 μM for the most potent analogs. nih.gov nih.gov
Carbonic Anhydrase II (hCA II)Indole-3-sulfonamide Ureido DerivativesDerivative 6l showed a Ki value of 7.7 µM. nih.gov nih.gov
Carbonic Anhydrase II & IX (hCA II & IX)2-Oxindole Benzenesulfonamide ConjugatesKi of 3.0 nM (hCA II) and 13.9 nM (hCA IX) for the most active compound. cu.edu.eg cu.edu.eg
TubulinIndole Sulfonamide DerivativesCompound 18 showed an IC₅₀ of 1.82 μM for tubulin assembly inhibition. rsc.org rsc.org
SARS-CoV-2 Main ProteaseIndole-based SulfonamidesBinding energy of -8.12 kcal/mol for the top compound. researchgate.net researchgate.net

The stability of the ligand-target complex is determined by a network of intermolecular interactions. Docking studies elucidate these specific contacts.

Hydrogen Bonds: This is a critical interaction for many indole sulfonamide derivatives. The sulfonamide group itself is a key participant, often forming hydrogen bonds. sciforum.netnih.gov In the aromatase active site, potent indole analogs mimic the hydrogen bond interactions of the natural substrate with residues like MET374 and ASP309. researchgate.netnih.gov For inhibitors of carbonic anhydrase, the sulfonamide moiety directly coordinates with the Zn²⁺ ion and forms hydrogen bonds with active site residues. cu.edu.eg When targeting tubulin, hydrogen bonds with residues such as βAsn258 and βCys241 in the colchicine-binding site have been observed. nih.gov

Hydrophobic Interactions: These interactions are crucial for the binding of the largely nonpolar indole core and associated aryl groups. In the active site of aromatase, an unsubstituted or para-methyl-substituted benzene ring on the sulfonamide can interact favorably with a hydrophobic pocket. sciforum.net Docking of indole-sulfonamides into protease active sites also highlights the importance of hydrophobic interactions in accommodating the inhibitor. nih.gov The dual character of sulfonyl groups allows them to act as both a weak hydrogen bond acceptor and a hydrophobic group, engaging in van der Waals interactions with nonpolar atoms. nih.gov

Pi-Pi Stacking and Pi-Cation Interactions: The aromatic indole ring is well-suited for pi-pi stacking interactions with aromatic residues like phenylalanine (Phe) and tryptophan (Trp) in protein binding sites. nih.gov In the case of aromatase, the indole nucleus can engage in pi-pi interactions with the heme cofactor. sciforum.net For galectin-3 inhibitors, a 3,4-dichlorophenoxyl moiety on the indole ring was predicted to be involved in favorable π–π interactions. nih.gov

Target ProteinCompound ClassInteracting Residues/MoietiesInteraction TypeReference
AromataseIndole SulfonamidesMET374, ASP309Hydrogen Bond researchgate.netnih.gov
AromataseIndole Aryl SulfonamidesHeme group, Hydrophobic pocketPi-Pi Interaction, Hydrophobic Interaction sciforum.net
TubulinIndole-acrylamide DerivativesβAsn258, βCys241Hydrogen Bond nih.gov
Galectin-3N-Acyl Sulfonamide Indole DerivativesTrp181, Arg162, Glu184Pi-Pi Stacking, Hydrogen Bond nih.gov
SARS-CoV-2 Main ProteaseIndole-based Sulfonamides-High binding affinity suggests multiple interactions. researchgate.net

In Vitro Biochemical and Cellular Assays for Pharmacological Activity

Following computational predictions, in vitro assays are performed to experimentally validate the biological activity of the synthesized compounds.

Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified enzyme.

Aromatase Inhibition: A library of thirty aryl sulfonamide indole derivatives was synthesized and tested for their ability to inhibit aromatase (CYP19A1). sciforum.netnih.gov Four of these compounds demonstrated potent inhibition with IC₅₀ values in the sub-micromolar range (0.16–0.75 µM), showcasing their potential as aromatase inhibitors. sciforum.net Another study on thirty-four indoles bearing sulfonamides found IC₅₀ values against aromatase ranging from 0.7 to 15.3 μM. researchgate.netnih.gov

Carbonic Anhydrase Inhibition: Indole-3-sulfonamide derivatives have been screened against various human carbonic anhydrase (hCA) isoforms. nih.gov Novel urea (B33335) derivatives of indole-3-sulfonamide were found to be selective inhibitors of hCA II. nih.gov In a separate study, 2-oxindole benzenesulfonamide conjugates showed potent inhibition against tumor-associated isoforms hCA IX and hCA XII, in addition to the cytosolic hCA I and II. cu.edu.eg For example, compound 4a was a highly effective inhibitor of hCA II and hCA IX, with Ki values of 3.0 and 13.9 nM, respectively. cu.edu.eg

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes. A series of indole-bearing sulfonamide hybrids were synthesized and evaluated as α-glucosidase inhibitors. nih.gov Most of the compounds were active, with IC₅₀ values from 1.60 to 51.20 µM, compared to the standard drug acarbose (B1664774) (IC₅₀ = 42.45 µM). nih.gov The most potent analog in this series had an IC₅₀ of 1.60 μM. nih.gov

Enzyme TargetCompound ClassInhibitory Activity (IC₅₀/Ki)Reference
AromataseAryl Sulfonamide Indole DerivativesIC₅₀: 0.16 - 0.75 μM sciforum.net
AromataseIndole-based derivativesIC₅₀: 10 and 12 nM for most potent compounds. frontiersin.org
α-GlucosidaseIndole Sulfonamide HybridsIC₅₀: 1.60 - 51.20 µM nih.gov
hCA I2-Oxindole Benzenesulfonamide ConjugatesKi: 90.2 nM (Compound 3a) cu.edu.eg
hCA II2-Oxindole Benzenesulfonamide ConjugatesKi: 3.0 nM (Compound 4a) cu.edu.eg
hCA IX2-Oxindole Benzenesulfonamide ConjugatesKi: 13.9 nM (Compound 4a) cu.edu.eg
hCA IIIndole-3-sulfonamide Ureido DerivativesKi: 7.7 µM (Derivative 6l) nih.gov

The disruption of microtubule function is a validated anticancer strategy. Assays measuring tubulin polymerization and microtubule network integrity are used to confirm this mechanism.

Tubulin Polymerization Inhibition: Several studies have confirmed that indole sulfonamide derivatives can inhibit tubulin polymerization, consistent with docking predictions. One novel indole derivative containing a sulfonamide scaffold (compound 18) was found to inhibit tubulin assembly with an IC₅₀ value of 1.82 μM. rsc.org Another study on bisindole sulfonates also demonstrated that their antiproliferative activity is linked to their inhibition of tubulin polymerization. benthamscience.com

Microtubule Dynamics Modulation: Beyond simply inhibiting polymerization, these compounds can perturb the delicate balance of microtubule dynamics (the switching between growth and shortening). Five antimitotic indole sulfonamides were shown to suppress the dynamic instability of microtubules. acs.org In cellular assays, these compounds severely perturbed the organization of the mitotic spindle, leading to abnormal spindle formation in a high percentage of cells. acs.org Fluorescence staining in cells treated with novel indololatonduine derivatives confirmed excellent microtubule-destabilizing activities. nih.gov

Compound ClassAssayKey FindingReference
Indole Sulfonamide Derivative (Compound 18)Tubulin Assembly AssayIC₅₀ = 1.82 μM rsc.org
Bisindole SulfonatesTubulin Polymerization AssayAntiproliferative activity is related to inhibition of tubulin polymerization. benthamscience.com
Antimitotic Indole SulfonamidesCellular Spindle Organization~60% of cells displayed abnormal spindle organization at 6 μM. acs.org
Indololatonduine DerivativesFluorescence StainingPotent microtubule-destabilizing activities. nih.gov

By interfering with key targets like tubulin or signaling enzymes, indole sulfonamides can trigger downstream cellular responses, including cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest: A common consequence of disrupting microtubule function is the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. An indole sulfonamide derivative (compound 18) was shown to cause cell arrest in the G2/M phase in HeLa cells. rsc.org Similarly, other antimitotic indole sulfonamides blocked cell cycle progression at mitosis. acs.org For example, at a concentration of 6 µM, one compound arrested 57% of HeLa cells in mitosis. acs.org Other indole derivatives have also been reported to induce G2/M phase arrest in various cancer cell lines. nih.govmdpi.com

Apoptosis Induction: Cell cycle arrest, particularly at the mitotic checkpoint, often leads to the induction of apoptosis. Compound 18, which caused G2/M arrest, was also found to be a potent inducer of apoptosis. rsc.org The five antimitotic indole sulfonamides that blocked mitosis were also found to induce apoptosis, associated with the phosphorylation of the anti-apoptotic protein Bcl-2. acs.org In a study on indole-based aromatase inhibitors, the most active compounds were shown to enhance apoptosis by activating caspases-3 and -8, increasing pro-apoptotic Bax, and down-regulating anti-apoptotic Bcl-2. frontiersin.org

Compound ClassCell LineEffectKey FindingReference
Indole Sulfonamide Derivative (Compound 18)HeLaCell Cycle Arrest & ApoptosisArrested cells in G2/M phase and induced apoptosis. rsc.org
Antimitotic Indole SulfonamidesHeLaCell Cycle Arrest & Apoptosis57% of cells arrested in mitosis at 6 µM; induced apoptosis via Bcl-2 phosphorylation. acs.org
Indole-based Aromatase InhibitorsCancer CellsApoptosisActivated caspase-3 and -8; modulated Bax and Bcl-2 levels. frontiersin.org
6-bromoisatin (Indole derivative)HT29 (Colon Cancer)Cell Cycle Arrest & ApoptosisInduced 77.6% apoptosis and arrested 25.7% of cells in G2/M phase. mdpi.com

Inhibition of Microbial Virulence Factors (e.g., biofilm formation)

The disruption of microbial virulence factors, such as the formation of biofilms, represents a significant strategy in combating microbial resistance and pathogenicity. Indole and its derivatives are known to play a role in regulating various bacterial processes, including spore formation, drug resistance, and virulence. researchgate.net Research into indole-sulfonamide derivatives has revealed their potential as anti-biofilm agents. acs.org

The formation of biofilms is a critical survival mechanism for many pathogenic bacteria, providing a protective matrix against host immune responses and antimicrobial agents. Certain indole-sulfonamide derivatives have demonstrated notable activity in inhibiting this process. For instance, studies on synthetic 2-alkyl-5-((phenylsulfonyl)oxy)-1H-indole-3-carboxylate derivatives have identified them as effective antibiofilm agents. acs.org Similarly, the investigation of isoxazole-linked secondary sulfonamide derivatives has shown their capacity to interfere with biofilm formation in pathogens like Pseudomonas aeruginosa. researchgate.net This approach, which targets bacterial community behaviors rather than bactericidal action, is a promising avenue for addressing antibiotic resistance. researchgate.net

Compound ClassTargeted Virulence FactorKey FindingsSource
Indole-sulfonamidesBiofilm formationDemonstrated activity against biofilm formation.
2-alkyl-5-((phenylsulfonyl)oxy)-1H-indole-3-carboxylate derivativesBiofilm formationIdentified as effective antibiofilm agents. acs.org
Isoxazoline/isoxazole-linked secondary sulfonamidesBiofilm formation in Pseudomonas aeruginosaExhibited anti-biofilm activities. researchgate.net

Exploration of Molecular Mechanisms Beyond Classical Target Inhibition (e.g., membrane disruption)

The primary molecular mechanism reported for indole-3-sulfonamide derivatives involves the classical inhibition of specific enzymes, most notably carbonic anhydrases. nih.govresearchgate.net The sulfonamide moiety is a well-established zinc-binding group that interacts with the zinc ion at the active site of these metalloenzymes, leading to their inhibition. researchgate.net This targeted enzyme inhibition is central to their observed biological effects in various disease models.

Targeted Engagement with Disease-Relevant Biomolecules (e.g., anti-malarial, anti-tubercular, anti-HIV)

Indole-3-sulfonamide derivatives have been investigated for their interaction with a wide array of biomolecules relevant to various diseases, demonstrating a broad spectrum of potential therapeutic applications including anti-tubercular, anti-malarial, and anti-HIV activities. researchgate.netresearchgate.net

Anti-tubercular, Anti-malarial, and Anti-HIV Activities The indole scaffold is a common feature in compounds exhibiting activity against several infectious diseases. researchgate.net

Anti-tubercular Activity: Research has been conducted to create libraries of compounds based on the indole structure to identify potent agents against Mycobacterium tuberculosis. researchgate.net These efforts aim to discover novel anti-tuberculosis agents that can overcome increasing drug resistance.

Anti-malarial Activity: Indole derivatives have shown potential as anti-malarial agents, targeting pathogens like Plasmodium falciparum. researchgate.netresearchgate.net

Anti-HIV Activity: The sulfonamide and indole moieties are present in molecules that have been investigated for anti-HIV properties, including as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netresearchgate.net

Inhibition of Carbonic Anhydrase (CA) Isoforms A primary area of investigation for indole-3-sulfonamide derivatives is their role as inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.net CAs are enzymes that catalyze the hydration of carbon dioxide and are involved in numerous physiological and pathological processes. nih.gov Certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are targets for cancer therapy. researchgate.netresearchgate.net

Numerous studies have synthesized and evaluated series of indole-3-sulfonamide derivatives for their inhibitory effects against various hCA isoforms. For example, a library of quinoline/pyridine-linked indole-3-sulfonamide derivatives was screened against hCA I, II, IX, and XII. researchgate.net Within this series, specific compounds demonstrated potent and, in some cases, selective inhibition of the tumor-associated isoforms hCA IX and hCA XII. researchgate.netresearchgate.net

Compound/Derivative SeriesTarget Isoform(s)Inhibition Constant (Ki)Reference
Quinoline/pyridine indole-3-sulfonamide conjugate (6p)hCA IX1.57 µM nih.govresearchgate.net
Quinoline/pyridine indole-3-sulfonamide conjugate (6q)hCA IX1.47 µM researchgate.net
Indole-3-sulfonamide-heteroaryl hybrid (6l)hCA I8.03 µM researchgate.net
Indole-3-sulfonamide-heteroaryl hybrid (6l)hCA II4.15 µM researchgate.net
Indole-3-sulfonamide-heteroaryl hybrid (6l)hCA IX7.09 µM researchgate.net
Indole-3-sulfonamide-heteroaryl hybrid (6l)hCA XII4.06 µM researchgate.net

Engagement with Other Biomolecular Targets Beyond anti-infectives and CA enzymes, indole sulfonamide derivatives have been developed to modulate other disease-relevant biomolecules:

G-protein coupled receptors: Certain N-substituted indole-3-sulfonamide derivatives have been identified as modulators of the GPR17 receptor, a target for treating central nervous system disorders such as multiple sclerosis. google.com

Hormone Receptors: Indole sulfonamides have been investigated as potent, nonsteroidal modulators of the progesterone (B1679170) receptor. acsmedchem.org

Cannabinoid Receptors: The development of indole sulfonamides as negative allosteric modulators for cannabinoid receptors has also been reported. acs.org

Advanced Computational Approaches in Indole 3 Sulfonamide Research

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations have become an indispensable tool for understanding the behavior of a ligand-receptor complex at an atomic level over time. frontiersin.org For a compound like 1,2-dimethyl-1H-indole-3-sulfonamide, MD simulations provide critical data on the stability of its binding to a target protein, the dynamics of its conformational changes within the binding pocket, and the specific interactions that anchor it to the receptor.

Detailed research findings from MD studies on related sulfonamide- and indole-based inhibitors reveal common analytical approaches. Simulations are used to assess the stability of the protein-ligand complex, often by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation trajectory. A stable RMSD suggests the system has reached equilibrium and the ligand remains securely bound. For instance, MD simulations performed on sulfonamide derivatives targeting various kinases and enzymes have demonstrated the stability of the compounds within the active site, confirming the viability of the binding mode predicted by molecular docking. mdpi.comnih.gov

Furthermore, MD simulations elucidate the conformational dynamics of both the ligand and the receptor. Analysis of the Root Mean Square Fluctuation (RMSF) for each amino acid residue can identify which parts of the protein become more or less flexible upon ligand binding. This is crucial for understanding allosteric effects or induced-fit mechanisms. Studies on isatin (B1672199) sulfonamide complexes have used MD to map essential non-covalent contacts and pharmacophore features necessary for optimal binding. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the binding affinity, providing a dynamic picture that static docking models cannot capture. nih.govpeerj.com

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of a this compound-Receptor Complex
ParameterDescriptionTypical Finding/Value
RMSD of LigandMeasures the average deviation of the ligand's position from a reference structure over time.Stable fluctuation between 1.5 - 3.0 Å, indicating stable binding.
RMSF of Protein ResiduesIndicates the flexibility of individual amino acid residues in the protein.Reduced fluctuation in binding site residues (e.g., Tyr204, His121), suggesting ligand-induced stabilization. nih.gov
Binding Free Energy (MM/PBSA or MM/GBSA)An estimation of the binding affinity between the ligand and the receptor.Favorable negative value (e.g., -45 kcal/mol), indicating strong binding.
Key Intermolecular InteractionsIdentifies persistent hydrogen bonds, hydrophobic contacts, or other non-covalent bonds.Sustained hydrogen bond with a key backbone amide; π-π stacking with an aromatic residue. nih.gov

Advanced Virtual Screening Techniques for Novel this compound Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net For a lead compound such as this compound, virtual screening can rapidly identify novel analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. These techniques are broadly categorized into structure-based and ligand-based approaches.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target receptor. Using molecular docking, compounds from vast chemical databases are computationally fitted into the binding site. A scoring function then estimates the binding affinity, and the top-scoring compounds are selected for further experimental testing. This method has been successfully used to identify novel sulfonamide inhibitors for targets like carbonic anhydrase (CA) and ecto-5'-nucleotidase. nih.govnih.gov The process involves preparing the protein structure, defining the binding pocket, and then docking thousands or millions of compounds. researchgate.net

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. This approach uses the structure of a known active ligand, like this compound, as a template. The screening searches for molecules in a database with similar structural or chemical features. utrgv.eduutrgv.edu Common LBVS methods include 2D similarity searching, which identifies compounds with a similar topological fingerprint, and 3D shape-based screening, which finds molecules that have a similar three-dimensional shape and pharmacophore arrangement. For example, a search for sulfonamide analogues as potential CA inhibitors used similarity-based screening to select candidates that were subsequently evaluated with molecular docking. utrgv.eduutrgv.edu

Table 2: Illustrative Workflow for Virtual Screening of Novel Indole-3-sulfonamide Analogs
StepTechniqueDescriptionOutcome
1. Library PreparationDatabase CurationA large database of compounds (e.g., ZINC, DrugBank) is filtered for drug-like properties. nih.govA library of several million candidate molecules.
2. ScreeningLigand-Based or Structure-Based VSSimilarity search based on the template or docking into the target's active site.A ranked list of compounds based on similarity score or docking score.
3. FilteringADME/Tox & PAINS FilteringApplication of computational filters to remove compounds with predicted poor pharmacokinetics, toxicity, or known assay interference motifs.A refined list of a few thousand "hit" compounds.
4. Hit SelectionVisual Inspection & ClusteringThe top-ranked hits are visually inspected for plausible binding modes and clustered by chemical similarity to ensure structural diversity.A final selection of 50-100 diverse and promising compounds for experimental validation. nih.gov

In Silico Prediction of Pharmacokinetic Properties

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). rsc.org In silico ADME prediction allows for the early assessment of these properties, enabling researchers to prioritize or modify compounds like this compound and its analogs before committing to costly and time-consuming synthesis and experimental testing. researchgate.netsemanticscholar.org

A variety of computational models and software tools, such as SwissADME, ADMETlab 2.0, and pkCSM, are available to predict a wide range of pharmacokinetic parameters. researchgate.netbenthamdirect.comnih.gov These tools use quantitative structure-property relationship (QSPR) models or rule-based systems derived from large datasets of experimental results. Key predicted properties often include:

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), and Polar Surface Area (PSA), which are fundamental to drug-likeness.

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models). researchgate.netjapsonline.com

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). japsonline.com

Metabolism: Identification of potential inhibition or substrate activity for cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism. benthamdirect.com

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps to assess if a compound is likely to be an orally active drug. benthamdirect.com

Studies on various indole (B1671886) and sulfonamide derivatives consistently employ these in silico tools to guide the design of new compounds with more favorable ADME profiles. researchgate.netnih.gov

Table 3: Sample In Silico ADME Profile for Hypothetical this compound Analogs
AnalogLogPHIABBB PermeantCYP2D6 InhibitorLipinski Violations
Analog A (Parent)2.8HighYesNo0
Analog B (+F)3.1HighYesNo0
Analog C (+OH)2.2HighNoNo0
Analog D (+COOH)2.5LowNoYes1

Chemoinformatics and Machine Learning Applications in Indole-3-sulfonamide Discovery

Chemoinformatics and machine learning (ML) are transforming drug discovery by leveraging large datasets to build predictive models that guide research. researchgate.net These data-driven approaches can be applied throughout the discovery pipeline for indole-3-sulfonamides, from hit identification to lead optimization. youtube.com

Chemoinformatics integrates computational methods to analyze chemical information. researchgate.net A core application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a class of molecules like indole-3-sulfonamides, a QSAR model could predict the inhibitory activity of new, unsynthesized analogs based on their physicochemical descriptors, helping to prioritize the most promising candidates for synthesis.

Machine learning, a subset of artificial intelligence, builds models that can learn complex patterns from data without being explicitly programmed. In drug discovery, ML models are trained on extensive datasets of chemical structures and their associated biological and pharmacokinetic data. youtube.comnih.gov These models can then make predictions for new molecules. Applications relevant to indole-3-sulfonamide research include:

Predicting Bioactivity: ML models can screen vast virtual libraries to predict whether a compound will be active against a specific target.

ADMET Prediction: Advanced ML models often provide more accurate predictions of ADME and toxicity profiles compared to traditional QSAR. youtube.com

Reaction Prediction: ML is being used to predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes for novel analogs. rsc.org

De Novo Design: Generative ML models can design entirely new molecules with desired properties, such as high predicted activity and favorable ADME characteristics.

Recent studies highlight the power of ML in predicting the properties of sulfonamides, demonstrating the potential of these techniques to accelerate the development of new therapeutic agents. nih.gov

Table 4: Applications of Machine Learning in Indole-3-sulfonamide Drug Discovery
Application AreaMachine Learning TechniqueObjectiveReference Example
Hit IdentificationDeep Neural Networks, Support Vector MachinesPredicting the biological activity of compounds against a target protein.Screening virtual libraries to find novel kinase inhibitors. youtube.com
Lead OptimizationRandom Forest, Gradient BoostingBuilding QSAR/QSPR models to predict potency and ADME properties.Predicting sulfonamide adsorption properties. nih.gov
Synthesis PlanningRecurrent Neural Networks, TransformersPredicting reaction outcomes and proposing synthetic pathways.Streamlining the synthesis of complex organic molecules. rsc.org
Safety AssessmentVarious classification/regression modelsPredicting potential toxicity (e.g., cardiotoxicity, hepatotoxicity).Early-stage filtering of compounds with high predicted toxicity. youtube.com

Future Prospects and Emerging Applications of 1,2 Dimethyl 1h Indole 3 Sulfonamide in Chemical Biology

Design and Synthesis of Multi-Target Directed Ligands Incorporating the Indole-Sulfonamide Scaffold

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has propelled the development of multi-target-directed ligands (MTDLs) as a promising therapeutic strategy. nih.govnih.gov The indole-sulfonamide scaffold is exceptionally well-suited for the design of MTDLs due to its ability to interact with multiple biological targets. nih.govnih.gov The indole (B1671886) nucleus can be readily functionalized to optimize binding to different sites, while the sulfonamide group often serves as a key hydrogen-bonding motif or a pharmacophoric equivalent for other functional groups. mdpi.comnih.gov

Researchers have successfully designed MTDLs by hybridizing the indole-sulfonamide core with other pharmacophores. For instance, new sulfonamide-dihydropyridine hybrids have been developed as potential treatments for Alzheimer's disease, simultaneously targeting cholinesterase inhibition, calcium channel blockade, and antioxidant pathways. nih.gov Similarly, derivatives of miconazole (B906) incorporating an indole moiety have been investigated as dual inhibitors of butyrylcholinesterase (BuChE) and indoleamine 2,3-dioxygenase 1 (IDO1), both of which are implicated in Alzheimer's disease pathology. nih.gov The design of these molecules often involves creating derivatives that can fit into the binding pockets of multiple enzymes or receptors, a feat enabled by the structural flexibility of the indole scaffold. mdpi.commdpi.com

The synthesis of these complex molecules often employs a "tail approach," where a core indole-sulfonamide structure is modified with various side chains to modulate activity and selectivity against different targets, such as specific carbonic anhydrase isoforms. nih.gov

Strategies for Overcoming Target-Specific Resistance Mechanisms

Drug resistance is a major impediment in the treatment of infectious diseases and cancer. nih.govnih.gov The indole-sulfonamide scaffold offers several avenues to circumvent these resistance mechanisms. In bacteria, resistance to sulfonamides often arises from mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), which prevent the drug from binding effectively. nih.gov A key strategy to overcome this involves designing novel sulfonamide derivatives that can inhibit these mutated, drug-resistant enzyme variants. nih.gov

Another prevalent resistance mechanism is the active removal of drugs from the cell by efflux pumps. nih.gov The development of efflux pump inhibitors (EPIs) for use in combination therapy is a widely explored strategy. nih.gov The versatility of the indole scaffold makes it a candidate for designing potent EPIs that can restore the efficacy of existing antibiotics. Furthermore, in oncology, indole derivatives have demonstrated the ability to combat drug-resistant cancer cells, suggesting that incorporating the 1,2-dimethyl-1H-indole-3-sulfonamide moiety could yield compounds that are effective against resistant tumors. mdpi.comresearchgate.net Research into indole-based compounds has highlighted their ability to target multiple pathways involved in cancer progression, which can help to overcome resistance that develops from the mutation of a single target. nih.gov

Exploration of Novel Therapeutic Indications for Indole-3-sulfonamide Derivatives

The biological activities of indole-3-sulfonamide derivatives extend beyond their traditional use, with emerging research pointing to their potential in a range of other diseases.

Neurodegenerative Diseases: The indole scaffold is a core component of many compounds being investigated for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov These conditions have complex pathologies involving oxidative stress, protein aggregation, and neuroinflammation. nih.govnih.gov Indole-sulfonamide derivatives are being explored as multi-functional agents that can, for example, inhibit cholinesterases, prevent amyloid-beta peptide aggregation, and scavenge free radicals. nih.govnih.gov Patents have been filed for indole derivatives designed to treat neurodegenerative diseases by modulating the Nrf2 transcription factor, which is involved in the cellular response to oxidative stress. wipo.int

Inflammatory Disorders: Chronic inflammation is an underlying factor in many diseases. Indole derivatives have been reported to possess significant anti-inflammatory properties. nih.govnih.gov Hybrid molecules containing both indole and imidazole (B134444) nuclei have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in animal models of inflammation. nih.gov The development of this compound-based compounds could lead to new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects than traditional NSAIDs. researchgate.netnih.gov

Metabolic Disorders: There is growing interest in the role of indole derivatives in managing metabolic disorders. Indole-3-carbinol, found in cruciferous vegetables, and its digestive product, 3,3'-diindolylmethane, have shown potential in models of nonalcoholic fatty liver disease (NAFLD) and alcohol-related liver disease by modulating processes like lipogenesis and oxidative stress. nih.gov Other indole compounds, such as indole-3-propionic acid, a metabolite from gut bacteria, have been shown to influence cardiovascular parameters, indicating a link between indole derivatives and metabolic health. nih.gov This suggests that synthetic derivatives like this compound could be engineered to target pathways relevant to metabolic diseases.

Application of Chemogenomics and Proteomics in Understanding Indole-3-sulfonamide Action

Understanding the precise molecular mechanism of a drug is crucial for its development and for identifying new applications. Modern "omics" technologies are powerful tools for this purpose. Proteomics, in particular, has been instrumental in elucidating the mechanism of action for some sulfonamide drugs. A notable example is indisulam (B1684377), an indole-sulfonamide derivative with antitumor activity. Quantitative proteomics combined with proximity-dependent biotin (B1667282) labeling revealed that indisulam promotes the interaction between the protein DCAF15 and another protein, RBM39. nih.gov This interaction leads to the ubiquitin-mediated degradation of RBM39, which in turn inhibits the proliferation of cancer cells. nih.gov This detailed mechanistic insight provides a blueprint for how the action of this compound and its derivatives could be investigated.

Chemogenomics and cheminformatics approaches are also being used to explore the potential of indole derivatives. By analyzing large databases of chemical structures and biological activities, researchers can predict potential targets for new compounds. For example, cheminformatics analysis of marine natural products highlighted indol-3-yl-glyoxylamides as a scaffold with unexplored bioactivity, leading to the synthesis and testing of a new library of compounds against targets relevant to Parkinson's disease and malaria. mdpi.com

Translational Potential and Future Research Directions in this compound Research

The indole-3-sulfonamide scaffold holds significant translational potential, but further research is required to bring derivatives like this compound to the clinic. A key challenge for many potent indole-based inhibitors is high lipophilicity, which can lead to poor pharmacokinetic properties. nih.govmdpi.com A promising strategy to address this is the development of prodrugs. For example, converting the sulfonamide group into a more hydrophilic N-propionamide has been shown to significantly decrease lipophilicity. nih.govmdpi.com These prodrugs would be inactive but could be converted to the active sulfonamide form in the body, representing a sophisticated approach for future drug development. nih.gov

Future research should focus on:

Synthesis and Screening: Creating libraries of derivatives based on the this compound core and screening them against a wide range of biological targets, including kinases, proteases, and GPCRs.

Mechanism of Action Studies: Employing proteomics, chemogenomics, and structural biology to precisely define how these compounds interact with their targets and affect cellular pathways. nih.gov

Pharmacokinetic Optimization: Refining the chemical structure to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, potentially through prodrug strategies. mdpi.com

Exploring New Targets: Leveraging the scaffold's versatility to design inhibitors for novel and challenging drug targets implicated in a variety of human diseases. genome.jp

By systematically addressing these areas, the full therapeutic potential of this compound and the broader class of indole-3-sulfonamides can be realized, paving the way for new treatments for some of the most challenging diseases.

Research Findings on Indole-Sulfonamide Derivatives

Derivative/ClassTarget(s)Key FindingPotential IndicationCitation(s)
Indole-3-sulfonamide ureido derivativesCarbonic Anhydrase II (hCA II)Showed selective inhibition of hCA II over other isoforms.Glaucoma, edema nih.gov
IndisulamDCAF15-RBM39 interactionPromotes the ubiquitin-mediated degradation of RBM39, inhibiting cancer cell proliferation.Gastric Cancer nih.gov
Sulfonamide-dihydropyridine hybridsCholinesterases, L-type Ca2+ channels, Nrf2 pathwayActed as multi-target ligands with antioxidant and neuroprotective potential.Alzheimer's Disease nih.gov
Miconazole-indole derivativesButyrylcholinesterase (BuChE), Indoleamine 2,3-dioxygenase 1 (IDO1)Exhibited dual-target inhibitory effects and improved cognitive function in animal models.Alzheimer's Disease nih.gov
Chromone-oxime sulfonamide derivativesIndoleamine 2,3-dioxygenase 1 (IDO1)Compound 10m showed potent in vitro and in vivo antitumor activity with low toxicity.Cancer nih.gov
(Dihydropyrrolo[3,2,1-hi]indoles with sulfonamideCyclooxygenase-2 (COX-2)Acted as potent and selective COX-2 inhibitors, but with high lipophilicity.Inflammation, Cancer nih.govmdpi.com

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Store in airtight containers at –20°C, desiccated, to prevent hydrolysis. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste channels. Refer to SDS data for sulfonamide analogs .

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